molecular formula C13H15N B13807532 4-Methyl-6-phenylhex-3-enenitrile CAS No. 68555-29-3

4-Methyl-6-phenylhex-3-enenitrile

Cat. No.: B13807532
CAS No.: 68555-29-3
M. Wt: 185.26 g/mol
InChI Key: XVXZMGMMEQKDRK-WUXMJOGZSA-N
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Description

4-Methyl-6-phenylhex-3-enenitrile is an organic compound with the molecular formula C13H15N It is characterized by a nitrile group (-CN) attached to a hexene chain, which also contains a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenylhex-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-6-phenylhex-3-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar dehydrating agents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenylhex-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-Methyl-6-phenylhex-3-enoic acid.

    Reduction: 4-Methyl-6-phenylhex-3-en-1-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-6-phenylhex-3-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenylhex-3-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylhex-3-en-1-ol: The alcohol precursor to the nitrile.

    4-Methyl-6-phenylhex-3-en-1-amine: The reduced form of the nitrile.

    4-Methyl-6-phenylhex-3-enoic acid: The oxidized form of the nitrile.

Uniqueness

4-Methyl-6-phenylhex-3-enenitrile is unique due to its combination of a nitrile group with a phenyl and methyl-substituted hexene chain. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

68555-29-3

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(E)-4-methyl-6-phenylhex-3-enenitrile

InChI

InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+

InChI Key

XVXZMGMMEQKDRK-WUXMJOGZSA-N

Isomeric SMILES

C/C(=C\CC#N)/CCC1=CC=CC=C1

Canonical SMILES

CC(=CCC#N)CCC1=CC=CC=C1

Origin of Product

United States

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